Trimethoprim-d3
Trimethoprim-d3
Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS. Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), which is necessary for the synthesis of purines, amino acids, and thymidylic acid. Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Formulations containing trimethoprim, commonly used in combination with sulfamethoxazole to minimize acquired resistance, have been used in the treatment of urinary tract infections.
Deuterated Trimethoprim, an antibacterial.
Deuterated Trimethoprim, an antibacterial.
Brand Name:
Vulcanchem
CAS No.:
1189923-38-3
VCID:
VC0109529
InChI:
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
SMILES:
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Molecular Formula:
C14H18N4O3
Molecular Weight:
293.34 g/mol
Trimethoprim-d3
CAS No.: 1189923-38-3
Cat. No.: VC0109529
Molecular Formula: C14H18N4O3
Molecular Weight: 293.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS. Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), which is necessary for the synthesis of purines, amino acids, and thymidylic acid. Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Formulations containing trimethoprim, commonly used in combination with sulfamethoxazole to minimize acquired resistance, have been used in the treatment of urinary tract infections. Deuterated Trimethoprim, an antibacterial. |
|---|---|
| CAS No. | 1189923-38-3 |
| Molecular Formula | C14H18N4O3 |
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | 5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 |
| Standard InChI Key | IEDVJHCEMCRBQM-HPRDVNIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
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